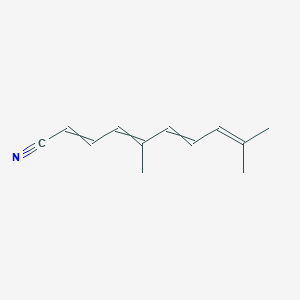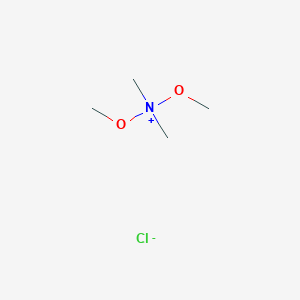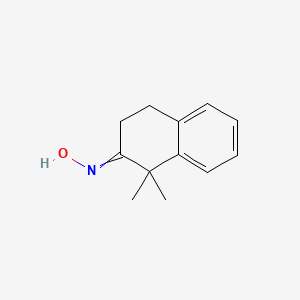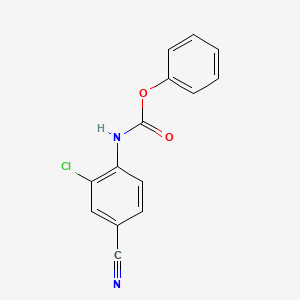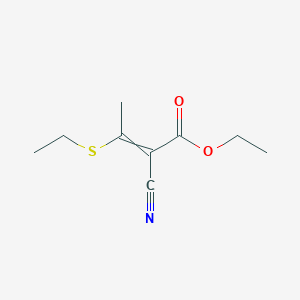![molecular formula C21H26OS B14360269 S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-60-0](/img/structure/B14360269.png)
S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound characterized by a biphenyl core with a propylthio and a pentyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated biphenyl derivative.
Addition of the Pentyl Group: The pentyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated biphenyls
Aplicaciones Científicas De Investigación
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA or interacting with nucleic acids, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can be compared with similar compounds such as:
S-Propyl 4’-methyl[1,1’-biphenyl]-4-carbothioate: Differing by the length of the alkyl chain, which may influence its physical and chemical properties.
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: Differing by the alkyl group attached to the sulfur atom, affecting its reactivity and biological activity.
S-Propyl 4’-ethyl[1,1’-biphenyl]-4-carbothioate: Differing by the substituent on the biphenyl core, impacting its overall stability and function.
Propiedades
Número CAS |
90336-60-0 |
|---|---|
Fórmula molecular |
C21H26OS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
S-propyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21(22)23-16-4-2/h8-15H,3-7,16H2,1-2H3 |
Clave InChI |
URNJEWYJHUNYBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
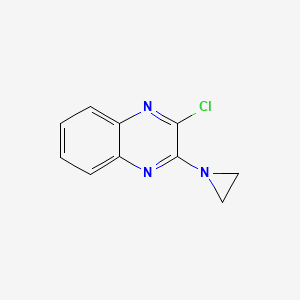
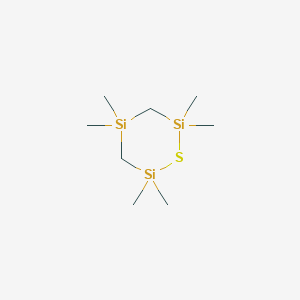
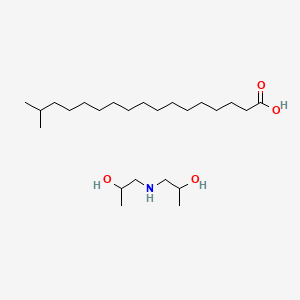

![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)
